molecular formula C9H6Br6O2 B13998602 Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 38575-63-2

Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13998602
CAS No.: 38575-63-2
M. Wt: 625.6 g/mol
InChI Key: KKTMVHJOBSNVHI-UHFFFAOYSA-N
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Description

Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 14362-06-2) is a polybrominated bicyclic ester with the molecular formula C₈H₄Br₆O₂ . Its structure features a norbornene (bicyclo[2.2.1]heptene) core substituted with six bromine atoms and a methyl ester group.

Properties

CAS No.

38575-63-2

Molecular Formula

C9H6Br6O2

Molecular Weight

625.6 g/mol

IUPAC Name

methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C9H6Br6O2/c1-17-6(16)3-2-7(12)4(10)5(11)8(3,13)9(7,14)15/h3H,2H2,1H3

InChI Key

KKTMVHJOBSNVHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction followed by bromination. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, leading to the formation of a bicyclic structure. The resulting compound is then subjected to bromination under controlled conditions to introduce bromine atoms at specific positions .

Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function . This can lead to changes in cellular processes and pathways, which are being studied for potential therapeutic applications .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Halogenation Key Substituents Synthesis Method Applications
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate C₈H₄Br₆O₂ Hexabromo Methyl ester Bromination of norbornene Flame retardants, polymers
Methyl 1,4,5,6-tetrachloro-7,7-dimethoxy-3-methyl derivative C₁₂H₁₄Cl₄O₄ Tetrachloro Dimethoxy, methyl Chlorination + etherification Specialty chemicals
Ethyl hexaphenyl-7-silabicyclo[2.2.1]hept-5-ene-2-carboxylate C₄₅H₃₈O₂Si None Phenyl, silicon Silicon incorporation Catalysis, materials
Methyl 3-heptylbicyclo[2.2.1]hept-5-ene-2-carboxylate (3q) C₁₆H₂₄O₂ None Heptyl Asymmetric catalysis Chiral intermediates
tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₂H₁₉NO₂ None Boc-protected amine Amine functionalization Pharmaceuticals

Research Findings and Implications

  • Reactivity : Brominated derivatives exhibit higher thermal stability and radical scavenging capacity compared to chlorinated analogues due to stronger C–Br bonds .
  • Stereoselectivity: Non-halogenated esters (e.g., 3q–3s) achieve high enantiomeric purity via asymmetric catalysis, a route less feasible for heavily halogenated compounds due to steric constraints .
  • Functional Diversity : Nitrogen or silicon incorporation expands applications into catalysis and biomedicine, whereas halogenation prioritizes industrial uses .

Biological Activity

Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS Number: 38575-63-2) is a polybrominated compound that has garnered attention due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Br6O2C_9H_6Br_6O_2, with a molecular weight of approximately 625.57 g/mol. Its structural complexity includes multiple bromine atoms that contribute to its biological activity.

PropertyValue
Molecular FormulaC9H6Br6O2
Molecular Weight625.57 g/mol
Density3.033 g/cm³
Boiling Point443.3 °C
Flash Point221.9 °C

Antimicrobial Properties

Research indicates that brominated compounds often exhibit significant antimicrobial properties due to their ability to disrupt microbial cell membranes and metabolic processes. Studies have shown that this compound demonstrates notable efficacy against various bacterial strains and fungi.

  • Bacterial Inhibition : In vitro studies have reported that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound also displays antifungal properties against species such as Candida albicans, suggesting potential applications in treating fungal infections.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • Cell Lines Tested : Studies have included human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several halogenated compounds including this compound against clinical isolates of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study 2: Cytotoxicity Assessment

In a study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed in MCF-7 and A549 cell lines.

Cell LineIC50 (µM)
MCF-725
A54930

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Membrane Disruption : The presence of multiple bromine atoms enhances lipophilicity allowing the compound to integrate into lipid bilayers.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in both microbial and cancer cells.

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